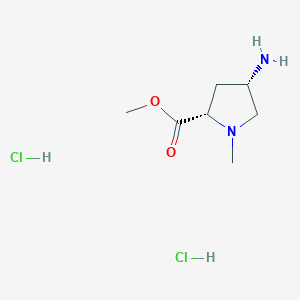

Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride

Description

Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride (CAS: 1609388-59-1) is a chiral proline derivative with a methyl ester and a secondary amine group. Its stereospecific configuration at the 4th position (S-enantiomer) and the 1-methyl substituent on the pyrrolidine ring make it a valuable intermediate in pharmaceutical synthesis, particularly for designing peptidomimetics or bioactive molecules requiring rigid, conformationally constrained backbones. The dihydrochloride salt enhances solubility, facilitating its use in aqueous reaction conditions.

Properties

CAS No. |

1300698-39-8 |

|---|---|

Molecular Formula |

C7H15ClN2O2 |

Molecular Weight |

194.66 g/mol |

IUPAC Name |

methyl (2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h5-6H,3-4,8H2,1-2H3;1H/t5-,6-;/m0./s1 |

InChI Key |

XZEZSMRDPNRZNI-GEMLJDPKSA-N |

SMILES |

CN1CC(CC1C(=O)OC)N.Cl.Cl |

Isomeric SMILES |

CN1C[C@H](C[C@H]1C(=O)OC)N.Cl |

Canonical SMILES |

CN1CC(CC1C(=O)OC)N.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with L-proline, which is commercially available.

Methylation: The carboxyl group of L-proline is esterified using methanol and an acid catalyst to form methyl L-prolinate.

Amination: The esterified product is then subjected to amination, where an amino group is introduced at the 4-position of the proline ring. This step often involves the use of ammonia or an amine derivative under controlled conditions.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxo derivatives.

Reduction: The compound can also be reduced, particularly at the ester group, to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products:

Oxidation Products: Oxo derivatives of the original compound.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted amino derivatives.

Scientific Research Applications

Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in biochemical pathways and as a probe in enzymatic studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Enantiomeric Comparison: (4S) vs. (4R) Isomers

The (4R)-enantiomer, methyl (4R)-4-amino-1-methyl-L-prolinate dihydrochloride (CAS: Not explicitly listed; see Table 1), serves as the direct stereoisomeric counterpart. Key differences include:

Enantiomeric purity is critical in drug development, as seen in FDA guidelines emphasizing stereochemical control.

Structural Analogues: Substituent Variations

a. Methyl vs. Ethyl Esters

However, methyl esters are often preferred for their balance between stability and hydrolysis kinetics in prodrug design.

b. 1-Methyl vs. Unsubstituted Prolinates

For example, unsubstituted 4-amino-L-prolinate derivatives may exhibit broader binding profiles but lower selectivity.

Salt Form Comparisons

The dihydrochloride salt improves aqueous solubility compared to free bases or other salts (e.g., sulfates or acetates). This property is critical for in vitro assays requiring polar solvents.

Biological Activity

Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride is a proline derivative that has garnered attention in biochemical and pharmacological research due to its unique structural properties and biological activities. This article explores its mechanisms of action, potential applications in medicine, and research findings that highlight its significance in various biological contexts.

Chemical Structure and Properties

Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride is characterized by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₄Cl₂N₂O₂ |

| Molecular Weight | 195.10 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

The compound's structure includes an amino group, which can participate in hydrogen bonding, and an ester group that may undergo hydrolysis to release active metabolites. These features enable it to interact with various biological targets, influencing cellular processes.

The biological activity of Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride primarily involves:

- Enzyme Interaction : The compound has been shown to influence enzyme activity, particularly those involved in protein synthesis and folding. Its proline derivative structure allows it to mimic natural amino acids, facilitating studies on protein-related processes.

- Cellular Modulation : It modulates biochemical pathways through its interactions with specific molecular targets. The amino group can engage in electrostatic interactions, while the ester moiety can be hydrolyzed to yield biologically active metabolites .

1. Neuropharmacology

Research indicates that Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride has potential applications in treating neurological disorders. Its structural similarity to neurotransmitters allows it to interact with various receptors in the nervous system, potentially modulating neurotransmitter release and receptor activity .

2. Cancer Research

Studies have highlighted the compound's role in cancer research, particularly concerning abnormal collagen biosynthesis associated with liver cirrhosis and lung fibrosis. The compound's ability to influence collagen synthesis pathways may provide insights into therapeutic strategies for fibrotic diseases .

3. Drug Development

The compound serves as a valuable building block in organic synthesis, contributing to the development of proline-based pharmaceuticals. Its unique properties make it suitable for synthesizing peptide-based drugs targeting various diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride:

- Study on Neurotransmitter Modulation : A study demonstrated that the compound could modulate synaptic transmission by interacting with neurotransmitter receptors. This suggests its potential use in developing treatments for mood disorders .

- Collagen Biosynthesis Investigation : Another research focused on how this compound affects collagen production pathways, revealing its potential role in managing fibrotic conditions through modulation of enzyme activity involved in collagen synthesis .

Q & A

Q. What are the recommended methodologies for synthesizing Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride with high stereochemical purity?

To achieve high stereochemical purity, a multi-step synthesis involving chiral protection/deprotection strategies is recommended. For example:

- Amino group protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during methylation or esterification steps.

- Stereoselective methylation : Employ chiral auxiliaries or catalysts to ensure the (4S) configuration is retained.

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or chiral HPLC can isolate the desired enantiomer .

- Salt formation : React the free base with hydrochloric acid under controlled pH to form the dihydrochloride salt.

Q. How can researchers validate the purity and identity of this compound?

Use orthogonal analytical methods:

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) and comparison to certified reference standards (if available) .

- NMR : ¹H/¹³C NMR to confirm proton environments and stereochemistry (e.g., coupling constants for proline ring conformation) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

Q. What are the critical storage conditions to ensure compound stability?

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- Humidity : Use desiccants (e.g., silica gel) to avoid deliquescence, as dihydrochloride salts are hygroscopic .

Advanced Research Questions

Q. How does the stereochemical configuration at the 4-position influence biological activity in receptor-binding studies?

The (4S) configuration may enhance binding affinity to proline-specific enzymes or receptors (e.g., angiotensin-converting enzyme analogs). Methodologies include:

- Molecular docking : Computational models (e.g., AutoDock Vina) to predict interactions with active sites .

- In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., ³H-proline derivatives) to quantify inhibition constants (Ki) .

Q. What strategies are effective in resolving data contradictions arising from batch-to-batch variability?

- Design of Experiments (DoE) : Use factorial designs to identify critical process parameters (e.g., reaction temperature, solvent ratios) affecting purity .

- Stability-indicating assays : Monitor degradation products under stress conditions (e.g., heat, pH extremes) via LC-MS .

Q. How can researchers assess the compound’s pharmacokinetic properties in preclinical models?

- ADME profiling :

- Absorption : Caco-2 cell monolayer assays for intestinal permeability.

- Metabolism : Liver microsome incubation to identify metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

- Excretion : Radiolabeled tracer studies in rodent models to quantify renal clearance .

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?

- Molecular dynamics simulations : GROMACS or AMBER to study conformational stability in aqueous environments .

- Quantum mechanics/molecular mechanics (QM/MM) : To model electronic interactions at enzyme active sites .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s role in modulating proline metabolism pathways?

- Isotopic labeling : Use ¹³C-proline tracers in cell cultures to track incorporation into downstream metabolites via GC-MS .

- Gene expression analysis : RNA-seq or qPCR to assess changes in proline dehydrogenase (PRODH) or collagen biosynthesis genes .

Q. What are best practices for scaling up synthesis without compromising enantiomeric excess?

- Continuous flow chemistry : Minimizes racemization by reducing reaction time and improving temperature control .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.